molecular formula C8H12N4O3 B13756365 Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- CAS No. 23571-58-6

Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-

Cat. No.: B13756365
CAS No.: 23571-58-6
M. Wt: 212.21 g/mol
InChI Key: FCVKJABRPBJPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or other suitable precursors. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods typically use catalysts such as erbium triflate to facilitate the reaction between α-azido chalcones, aryl aldehydes, and anilines .

Chemical Reactions Analysis

Types of Reactions

Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve mild temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups on the imidazole ring with nucleophiles.

Mechanism of Action

The mechanism of action of imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- include other imidazole derivatives such as:

Uniqueness

Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

23571-58-6

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

2-(5-ethyl-2-nitroimidazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C8H12N4O3/c1-3-6-4-10-8(12(14)15)11(6)5-7(13)9-2/h4H,3,5H2,1-2H3,(H,9,13)

InChI Key

FCVKJABRPBJPHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1CC(=O)NC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.